molecular formula C10H22ClNO B1394689 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220030-12-5

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1394689
CAS No.: 1220030-12-5
M. Wt: 207.74 g/mol
InChI Key: YTASPXKTPZFCDO-UHFFFAOYSA-N
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Description

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isopentyloxy group attached to the pyrrolidine ring via a methylene bridge. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with isopentyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of isopentyl chloroformate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the isopentyloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of 3-[(Isopentyloxy)methyl]pyrrolidine.

    Reduction: Reduced derivatives with hydrogenated nitrogen or oxygen atoms.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the isopentyloxy group.

    N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.

    N-Isopropylpyrrolidine: An isopropyl-substituted derivative of pyrrolidine.

Uniqueness

3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the isopentyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, reactivity, and potential biological activity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

3-(3-methylbutoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)4-6-12-8-10-3-5-11-7-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTASPXKTPZFCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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